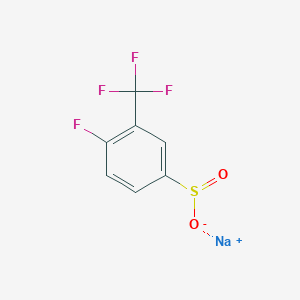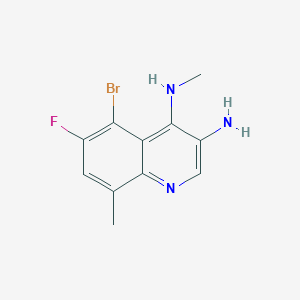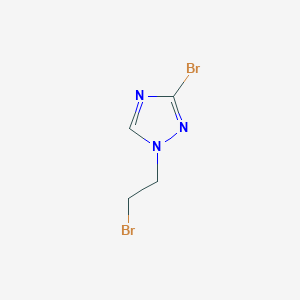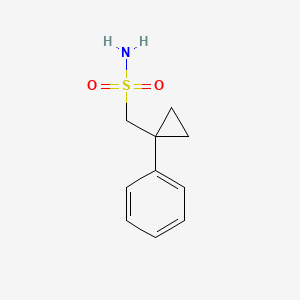
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4BrClFNO2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-6-fluoro-2-methylpyridine. This can be achieved using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids or thiols.
Scientific Research Applications
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential use in the development of new drugs due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the sulfonyl chloride group.
6-Bromo-3-fluoro-2-methylpyridine: Another derivative with different substitution patterns.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H4BrClFNO2S |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-methylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4BrClFNO2S/c1-3-5(13(8,11)12)2-4(7)6(9)10-3/h2H,1H3 |
InChI Key |
FBPDHSDKIOULGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1S(=O)(=O)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B13231502.png)




![[Amino({[2-(4-carboxypiperidin-1-yl)-2-oxoethyl]sulfanyl})methylidene]azanium chloride](/img/structure/B13231520.png)








